N-ethyl-4-sulfanylpyridine-2-carboxamide
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Overview
Description
N-ethyl-4-sulfanylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a sulfanyl group, and a carboxamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-sulfanylpyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxamide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution of the chlorine atom with the sulfanyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-sulfanylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-ethyl-4-sulfanylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-sulfanylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-sulfanylpyridine-2-carboxamide
- N-propyl-4-sulfanylpyridine-2-carboxamide
- N-ethyl-4-sulfanylpyridine-3-carboxamide
Uniqueness
N-ethyl-4-sulfanylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
1154593-09-5 |
---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.2 |
Purity |
80 |
Origin of Product |
United States |
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